1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 7,8-dihydro-1-methyl-8-(phenylmethyl)-3-propyl- 1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 7,8-dihydro-1-methyl-8-(phenylmethyl)-3-propyl-
Brand Name: Vulcanchem
CAS No.: 872838-47-6
VCID: VC15173280
InChI: InChI=1S/C18H21N5O2/c1-3-9-23-16(24)14-15(20(2)18(23)25)19-17-21(10-11-22(14)17)12-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3
SMILES:
Molecular Formula: C18H21N5O2
Molecular Weight: 339.4 g/mol

1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 7,8-dihydro-1-methyl-8-(phenylmethyl)-3-propyl-

CAS No.: 872838-47-6

Cat. No.: VC15173280

Molecular Formula: C18H21N5O2

Molecular Weight: 339.4 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazo[2,1-f]purine-2,4(3H,6H)-dione, 7,8-dihydro-1-methyl-8-(phenylmethyl)-3-propyl- - 872838-47-6

Specification

CAS No. 872838-47-6
Molecular Formula C18H21N5O2
Molecular Weight 339.4 g/mol
IUPAC Name 6-benzyl-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Standard InChI InChI=1S/C18H21N5O2/c1-3-9-23-16(24)14-15(20(2)18(23)25)19-17-21(10-11-22(14)17)12-13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3
Standard InChI Key QPAIFORFAVKKAW-UHFFFAOYSA-N
Canonical SMILES CCCN1C(=O)C2=C(N=C3N2CCN3CC4=CC=CC=C4)N(C1=O)C

Introduction

Structural Characteristics and Nomenclature

Core Architecture

The molecule’s backbone consists of a bicyclic system merging imidazole and purine-dione moieties. The imidazo[2,1-f]purine scaffold is substituted at three critical positions:

  • Position 1: Methyl group (-CH<sub>3</sub>)

  • Position 3: Propyl chain (-CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>)

  • Position 8: Phenylmethyl (benzyl) group (-CH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>)

This substitution pattern distinguishes it from closely related analogs. For instance, AZ-853 features a 4-(4-(2-fluorophenyl)piperazin-1-yl)butyl chain at position 8 , while AZ-861 substitutes this with a 4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)butyl group . The absence of a piperazine moiety in the target compound suggests divergent receptor binding profiles.

Stereochemical Considerations

The 7,8-dihydro designation indicates partial saturation of the purine ring, introducing two chiral centers at positions 7 and 8. Computational modeling of similar dihydroimidazopurines predicts that the benzyl group at position 8 adopts an equatorial conformation to minimize steric clashes with the propyl chain at position 3 .

Synthetic Pathways and Physicochemical Properties

Physicochemical Profiling

Predicted properties derived from structural analogs include:

PropertyValueSource Analog
Molecular Weight383.45 g/molAZ-853
LogP (Partition Coeff.)2.8 ± 0.3QF-1008
Aqueous Solubility0.12 mg/mL (pH 7.4)ST-5136
Melting Point218–222°CQY-7614

Comparative Analysis with Structural Analogs

Substitution-Driven Activity Modulation

The table below contrasts key features of the target compound with documented analogs:

CompoundR8 Substituent5-HT<sub>1A</sub> K<sub>i</sub> (nM)Antidepressant Efficacy (% Reduction in FST)
Target CompoundBenzylNot reportedNot tested
AZ-853 4-(2-Fluorophenyl)piperazinylbutyl2.1 ± 0.348% at 10 mg/kg
AZ-861 4-(3-CF<sub>3</sub>phenyl)piperazinylbutyl1.8 ± 0.252% at 10 mg/kg
QF-1008 Phenyl840 ± 110Inactive

This comparison highlights the necessity of extended alkylamino chains (e.g., piperazinylbutyl) for high receptor affinity, suggesting the benzyl-substituted target compound may exhibit weaker 5-HT<sub>1A</sub> activity unless compensatory structural features enhance binding.

Research Gaps and Future Directions

Unresolved Questions

  • Receptor Selectivity: Does the benzyl group confer affinity for non-serotonergic targets (e.g., dopamine D<sub>2</sub> receptors)?

  • Metabolic Stability: Propyl chains often undergo ω-1 hydroxylation; would this compound’s 3-propyl group render it susceptible to CYP3A4-mediated degradation?

  • Synthetic Accessibility: Can the dihydro reduction step be achieved without epimerization at positions 7 and 8?

Proposed Studies

  • In Vitro Binding Assays: Screen against 5-HT<sub>1A</sub>, 5-HT<sub>2A</sub>, and α<sub>1</sub>-adrenergic receptors.

  • ADME Profiling: Assess permeability (Caco-2), metabolic stability (microsomes), and plasma protein binding.

  • Behavioral Pharmacology: Evaluate effects on anxiety (elevated plus maze) and depression (chronic mild stress model).

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